

An In-depth Technical Guide to 4,6-Difluoro-2methylpyrimidine

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Compound of Interest		
Compound Name:	4,6-Difluoro-2-methylpyrimidine	
Cat. No.:	B099523	Get Quote

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential synthesis of **4,6-Difluoro-2-methylpyrimidine**. It is intended for researchers, scientists, and professionals in the fields of drug development and chemical synthesis.

Molecular Structure and Properties

4,6-Difluoro-2-methylpyrimidine is a heterocyclic organic compound featuring a pyrimidine ring substituted with two fluorine atoms and one methyl group. The fluorine atoms at positions 4 and 6 significantly influence the electronic properties of the pyrimidine ring, enhancing its potential for various chemical interactions.

Core Molecular Data

The fundamental structural and chemical identifiers for **4,6-Difluoro-2-methylpyrimidine** are summarized below.



Property	Value	Citation
Molecular Formula	C5H4F2N2	[1]
Molecular Weight	130.10 g/mol	[1]
IUPAC Name	4,6-difluoro-2-methylpyrimidine	[1]
CAS Number	18382-80-4	[1]
Canonical SMILES	CC1=NC(=CC(=N1)F)F	
InChI Key	ALVMGJVBZPATCW- UHFFFAOYSA-N	[1]

Physicochemical and Computed Properties

The following table details computed physicochemical properties that are critical for understanding the molecule's behavior in various chemical and biological systems.

Property	Value / Description	Citation
Exact Mass	130.03425446 Da	[1]
XLogP3-AA (Lipophilicity)	1.5	[1]
Hydrogen Bond Donor Count	0	[1]
Hydrogen Bond Acceptor Count	2 (Nitrogen atoms)	
GHS Hazard Statements	H226: Flammable liquid and vapor	[1]
H302: Harmful if swallowed	[1]	_
H315: Causes skin irritation	[1]	_
H319: Causes serious eye irritation	[1]	_
H335: May cause respiratory irritation	[1]	_

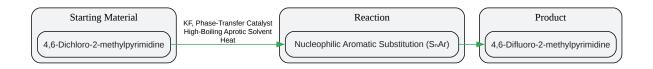


Synthesis and Characterization

While specific literature detailing the synthesis of **4,6-Difluoro-2-methylpyrimidine** is not readily available, a plausible and common synthetic route involves the nucleophilic aromatic substitution (S_nAr) of a di-chlorinated precursor.

Proposed Synthetic Pathway

The most common method for introducing fluorine atoms to heteroaromatic rings is through nucleophilic fluorination of the corresponding chloro-derivatives.[1][2][3] The synthesis would likely start from the commercially available 4,6-dichloro-2-methylpyrimidine and utilize a fluoride salt, such as potassium fluoride (KF), often in the presence of a phase-transfer catalyst to enhance reactivity.



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Caption: Proposed synthesis of **4,6-Difluoro-2-methylpyrimidine** via S_nAr.

Experimental Protocols

Representative Protocol for Nucleophilic Fluorination:

This protocol is a generalized representation based on established methods for S_nAr fluorination of chloro-N-heterocycles and has not been optimized for this specific substrate.

- Reagent Preparation: To a flame-dried reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add spray-dried potassium fluoride (KF) (2.5 equivalents) and a phase-transfer catalyst (e.g., 18-crown-6 or a quaternary ammonium salt, 0.1 equivalents).
- Solvent and Substrate Addition: Add a high-boiling polar aprotic solvent, such as sulfolane or N,N-dimethylformamide (DMF). Add 4,6-dichloro-2-methylpyrimidine (1.0 equivalent) to the



mixture.

- Reaction: Heat the reaction mixture to a high temperature (typically 150-220 °C) and stir vigorously for several hours. Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC).
- Work-up and Purification: After cooling to room temperature, quench the reaction by carefully
 adding water. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the
 combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate
 under reduced pressure.
- Purification: Purify the crude product by column chromatography on silica gel or by distillation to yield pure **4,6-Difluoro-2-methylpyrimidine**.

Predicted Analytical and Spectroscopic Data

No experimental spectra for **4,6-Difluoro-2-methylpyrimidine** are publicly available. The following data are predicted based on the known structure and general spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy:



Nucleus	Predicted Chemical Shift (δ)	Predicted Multiplicity & Coupling (J)	Notes
¹ H	~2.6 ppm	Singlet (s) or very fine triplet (t) due to small ⁵ J(H,F) coupling	The methyl protons (3H) are adjacent to the pyrimidine ring.
~7.0 ppm	Triplet (t) with J(H,F) ≈ 1-3 Hz	The single proton (1H) at the C5 position is coupled to the two equivalent fluorine atoms at C4 and C6.	
13 C	~25 ppm	Quartet (q) due to ¹ J(C,H) coupling	Methyl carbon (CH₃).
~110 ppm	Doublet of triplets (dt) due to ¹ J(C,F) and ³ J(C,F) coupling	C5 carbon, showing a large one-bond coupling to its attached proton and smaller three-bond couplings to the two fluorine atoms.	
~165 ppm	Doublet (d) with large ¹ J(C,F) coupling	C4 and C6 carbons, which are equivalent. They will show a very large one-bond coupling to fluorine.	_
~170 ppm	Triplet (t) due to ² J(C,F) coupling	C2 carbon, coupled to the two fluorine atoms at C4 and C6.	
¹⁹ F	-70 to -100 ppm	Doublet (d) or doublet of doublets (dd) due to coupling with the C5 proton	The two fluorine atoms are chemically equivalent and will appear as a single resonance coupled to the proton at C5. The



chemical shift is relative to CFCI₃.[4]

Infrared (IR) Spectroscopy:

Wavenumber (cm ⁻¹)	Vibration Type	Notes
3100 - 3000	C-H stretch (aromatic)	Corresponds to the C5-H bond.
2950 - 2850	C-H stretch (aliphatic)	Corresponds to the methyl group C-H bonds.
1600 - 1450	C=C and C=N stretching	Characteristic of the pyrimidine ring vibrations.
1250 - 1100	C-F stretch	Strong absorption band characteristic of aryl-fluoride bonds.[5]

Biological and Pharmacological Relevance

While **4,6-Difluoro-2-methylpyrimidine** has no specifically documented biological activity, the pyrimidine scaffold is a cornerstone in medicinal chemistry and agrochemistry. The introduction of fluorine atoms often enhances metabolic stability, binding affinity, and cell membrane permeability of drug candidates.

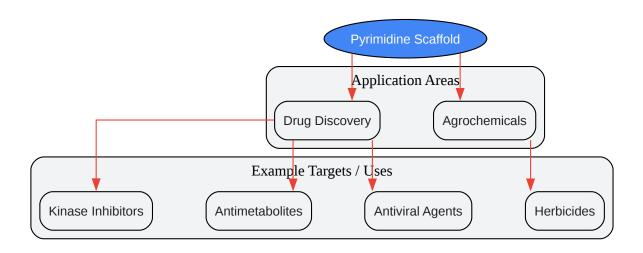
Pyrimidine derivatives are known to exhibit a wide range of biological activities, including:

- Anticancer agents: 5-Fluorouracil is a widely used chemotherapy drug.[6]
- Antiviral agents: Many nucleoside analogues used in antiviral therapies are based on the pyrimidine structure.
- Herbicides: Sulfonylurea and pyrimidinylbenzoate herbicides often contain dimethoxypyrimidine moieties.



 Kinase Inhibitors: Substituted pyrimidines are common scaffolds for developing inhibitors of protein kinases, which are crucial targets in oncology and inflammatory diseases.

The structural motif of 2-methylpyrimidine, in particular, has been identified in potent and selective inhibitors of matrix metalloproteinase-13 (MMP-13), a key enzyme in the degradation of cartilage in osteoarthritis. This highlights the potential of this scaffold in developing targeted therapeutics.



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Caption: General application areas of the pyrimidine scaffold.

Given its structure, **4,6-Difluoro-2-methylpyrimidine** represents a valuable building block for creating libraries of novel compounds for screening against various biological targets. The difluoro substitution pattern provides a unique electronic and steric profile that could be exploited in the design of new bioactive molecules.

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